molecular formula C9H10ClNO B14328702 N-Chloro-2,6-dimethylbenzamide CAS No. 106323-94-8

N-Chloro-2,6-dimethylbenzamide

Cat. No.: B14328702
CAS No.: 106323-94-8
M. Wt: 183.63 g/mol
InChI Key: OYEGEGIDGHONEG-UHFFFAOYSA-N
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Description

N-Chloro-2,6-dimethylbenzamide is an organic compound that belongs to the class of chlorinated aromatic amides It is characterized by the presence of a chlorine atom attached to the nitrogen atom of the benzamide structure, with two methyl groups positioned at the 2 and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloro-2,6-dimethylbenzamide typically involves the chlorination of 2,6-dimethylbenzamide. One common method includes the reaction of 2,6-dimethylbenzamide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

For industrial-scale production, the process may involve the continuous flow of reactants through a reactor system to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is essential to maintain the desired reaction conditions. The final product is typically purified through recrystallization or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-2,6-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the chlorinated amide to its corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or alkoxy-substituted benzamides.

Scientific Research Applications

N-Chloro-2,6-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Chloro-2,6-dimethylbenzamide involves its interaction with specific molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-dimethylbenzamide: Similar structure but with different substitution patterns.

    2,6-Dimethylbenzamide: Lacks the chlorine atom, resulting in different chemical properties.

    N-Chloro-2,4-dimethylbenzamide: Chlorine atom positioned differently on the benzene ring.

Uniqueness

N-Chloro-2,6-dimethylbenzamide is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

106323-94-8

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-chloro-2,6-dimethylbenzamide

InChI

InChI=1S/C9H10ClNO/c1-6-4-3-5-7(2)8(6)9(12)11-10/h3-5H,1-2H3,(H,11,12)

InChI Key

OYEGEGIDGHONEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NCl

Origin of Product

United States

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